

Comprehensive Guide to the Purification of 5-Bromo-2-iodopyridin-3-ol

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Compound of Interest

Compound Name: **5-Bromo-2-iodopyridin-3-ol**

Cat. No.: **B063393**

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Abstract

5-Bromo-2-iodopyridin-3-ol is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and the generation of difficult-to-separate, structurally related byproducts in subsequent synthetic steps. This application note provides a detailed guide to the most effective purification techniques for **5-Bromo-2-iodopyridin-3-ol**, grounded in its fundamental physicochemical properties. We present field-proven protocols for recrystallization and silica gel column chromatography, explain the scientific rationale behind procedural choices, and offer methods for purity assessment.

Introduction and Physicochemical Profile

5-Bromo-2-iodopyridin-3-ol (CAS No. 188057-49-0) is a substituted pyridinol possessing three distinct functional groups: a hydroxyl group, a bromine atom, and an iodine atom. This unique substitution pattern makes it a versatile precursor, but also presents specific challenges for purification. Understanding its physical properties is the cornerstone of developing a robust purification strategy.

Table 1: Physicochemical Properties of **5-Bromo-2-iodopyridin-3-ol**

Property	Value	Source(s)
Molecular Formula	<chem>C5H3BrINO</chem>	[1]
Molecular Weight	299.89 g/mol	[1]
Appearance	Off-White to Pale Yellow Solid	[2]
Melting Point	202-203 °C	[1] [2]
Boiling Point	325.1 ± 37.0 °C (Predicted)	[1] [2]
Density	2.512 ± 0.06 g/cm³ (Predicted)	[1] [2]
pKa	3.90 ± 0.10 (Predicted)	[2]

| Solubility | Slightly soluble in Chloroform and Methanol. |[\[2\]](#) |

Safety and Handling

Proper safety protocols are mandatory when handling **5-Bromo-2-iodopyridin-3-ol**. The compound is classified as harmful and an irritant.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[\[1\]](#)[\[3\]](#)
 - Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[1\]](#)[\[4\]](#)
 - Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.[\[1\]](#)[\[3\]](#)
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[\[1\]](#)[\[4\]](#)

Rationale for Purification: Understanding Potential Impurities

Effective purification begins with understanding the potential impurities arising from the synthesis. Common synthetic routes to **5-Bromo-2-iodopyridin-3-ol** include the iodination of 5-bromo-2-hydroxypyridine or the diazotization of 2-amino-5-bromo-3-iodopyridine.[\[5\]](#)

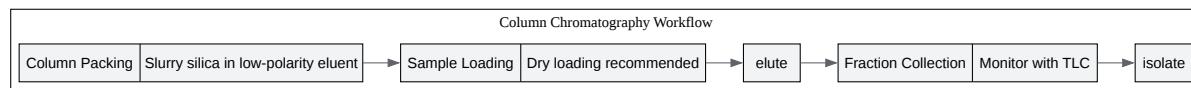
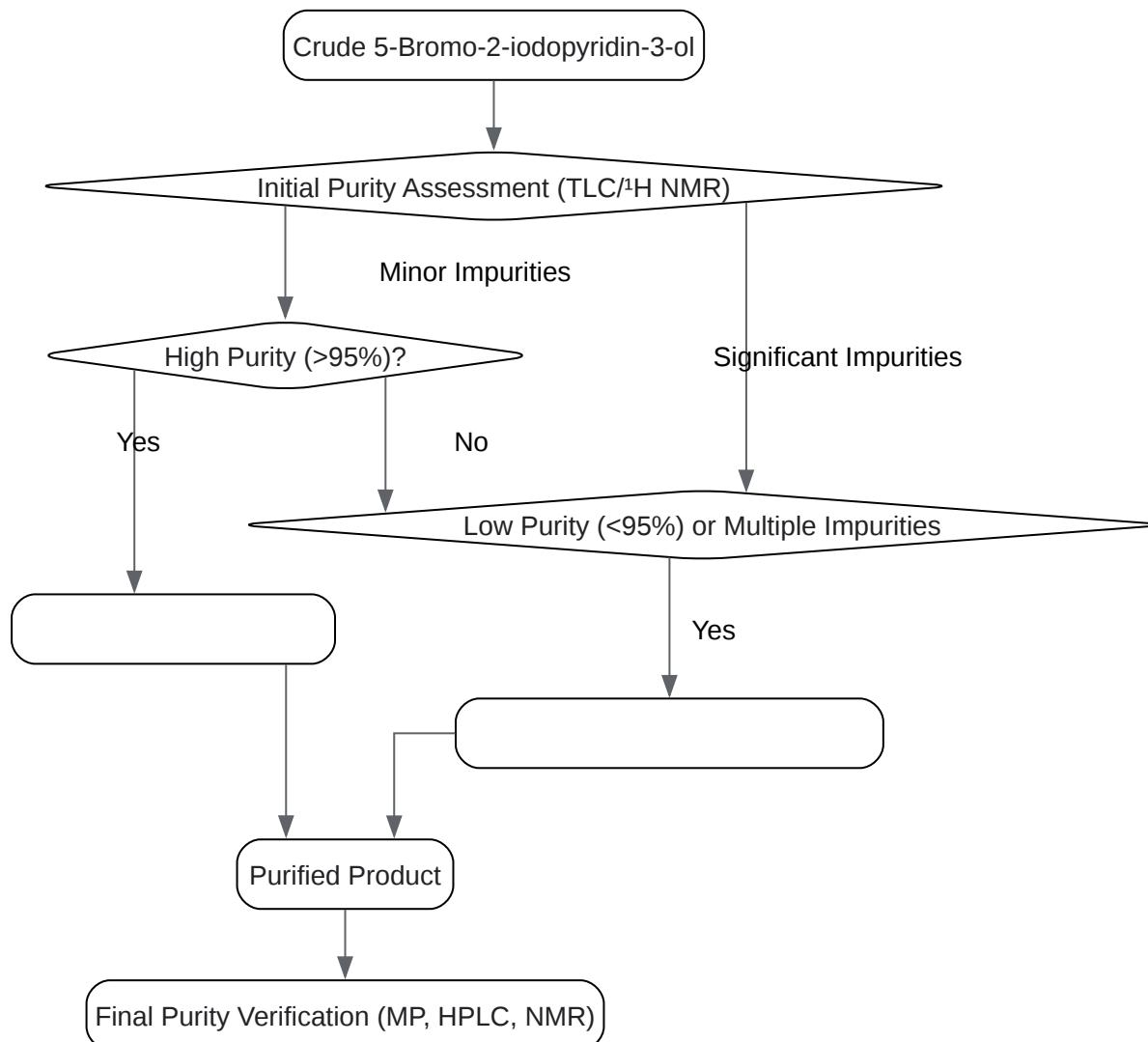
Potential impurities may include:

- Starting Materials: Unreacted 5-bromo-2-hydroxypyridine or 2-amino-5-bromo-3-iodopyridine.
- Regioisomers: Isomers where the iodine atom is at a different position.
- Reaction Byproducts: Di-iodinated or non-iodinated pyridinol species.
- Reagents: Residual iodinating agents (e.g., N-iodosuccinimide) or acids.[\[5\]](#)

These impurities often have similar polarities to the desired product, necessitating carefully optimized purification protocols.

Purification Methodologies and Protocols

The choice of purification technique depends on the impurity profile, the scale of the reaction, and the desired final purity. Below is a workflow for selecting and implementing the appropriate method.



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